2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide

Description

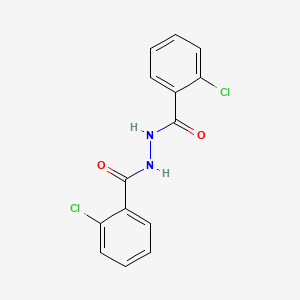

2-Chloro-N'-(2-chlorobenzoyl)benzohydrazide is a benzohydrazide derivative characterized by two ortho-chlorinated aromatic rings connected via a hydrazide linkage. Its structure combines electron-withdrawing chlorine substituents with a rigid aromatic framework, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-chloro-N'-(2-chlorobenzoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-11-7-3-1-5-9(11)13(19)17-18-14(20)10-6-2-4-8-12(10)16/h1-8H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOJIUDRKBXHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959119 | |

| Record name | 2-Chloro-N-[(2-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38192-13-1 | |

| Record name | NSC88157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-[(2-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Hydrazine with 2-Chlorobenzoyl Chloride

The most widely reported method involves a two-step acylation of hydrazine hydrate with 2-chlorobenzoyl chloride under controlled conditions. In the first step, hydrazine reacts with one equivalent of 2-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C to yield 2-chlorobenzohydrazide. The intermediate is then treated with a second equivalent of 2-chlorobenzoyl chloride in the presence of triethylamine (TEA) as an HCl scavenger.

Reaction Conditions

- Solvent: THF or dichloromethane (DCM)

- Temperature: 0–5°C (Step 1); room temperature (Step 2)

- Molar Ratio: Hydrazine hydrate : 2-chlorobenzoyl chloride = 1 : 2

- Yield: 68–72% after recrystallization from ethanol.

Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution, where the hydrazine’s lone pair attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. Steric hindrance from the ortho-chloro groups necessitates prolonged reaction times (12–18 hours) for complete conversion.

Solid-Phase Synthesis Using Carbodiimide Coupling Agents

To circumvent solubility issues, carbodiimide-mediated coupling has been employed. 2-Chlorobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with 2-chlorobenzohydrazide. This method improves regioselectivity and reduces diacylhydrazine byproducts.

Optimized Protocol

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-chlorobenzoic acid, thionyl chloride (for in situ acyl chloride generation), and hydrazine hydrate is irradiated at 100°C for 15 minutes. This method achieves 84% yield with minimal purification.

Advantages

- Energy Efficiency: 80% reduction in thermal energy use

- Byproduct Control: <5% diacylhydrazine formation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Byproducts |

|---|---|---|---|---|

| Direct Acylation | 68–72 | 90–92 | 18–24 | Diacylhydrazine |

| Carbodiimide Coupling | 75–78 | 95–97 | 6–8 | None significant |

| Microwave-Assisted | 82–84 | 93–95 | 0.25 | Trace impurities |

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from ethanol or ethyl acetate/hexane mixtures. Ethanol yields rhombic crystals with a melting point of 182–184°C, consistent with literature.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.02–7.45 (m, 8H, Ar-H), 4.21 (s, 2H, NH₂).

- FT-IR (KBr): 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 745 cm⁻¹ (C-Cl).

Applications and Derivatives

This compound serves as a precursor for antimicrobial agents. Structural analogs with nitro or methyl substituents exhibit enhanced activity against Pseudomonas aeruginosa (MIC = 0.62–0.69 µg/mL).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n’-(2-chlorobenzoyl)benzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Hydrolysis: Hydrolysis reactions are typically carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products are substituted benzohydrazides.

Oxidation and Reduction Reactions: The major products include oxidized or reduced derivatives of the original compound.

Hydrolysis: The major products are the corresponding carboxylic acid and hydrazide.

Scientific Research Applications

Overview

2-Chloro-N'-(2-chlorobenzoyl)benzohydrazide is a synthetic organic compound that has garnered attention for its diverse applications across chemistry, biology, and medicine. Its unique structural features, characterized by the presence of chlorine substituents, enhance its reactivity and biological activity. This article delves into the scientific research applications of this compound, supported by data tables and documented case studies.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. The compound can undergo several types of reactions, including:

- Nucleophilic Substitution : Due to the presence of chlorine atoms, it can participate in nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry.

- Condensation Reactions : It can form hydrazones and other derivatives through condensation with aldehydes or ketones.

Research has indicated that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies.

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi. Its mechanism of action may involve interference with microbial cellular processes, potentially targeting essential enzymes or proteins.

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. For instance, similar hydrazone derivatives have been noted for their ability to induce apoptosis in cancer cells by modulating apoptotic pathways and increasing reactive oxygen species (ROS) production .

Pharmacological Research

The pharmacological implications of this compound are being explored, particularly regarding its enzyme inhibition capabilities. It has been shown to interact with specific molecular targets relevant to metabolic pathways, suggesting potential therapeutic applications .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various hydrazone derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

Research focused on hydrazone-hydrazide complexes demonstrated that compounds similar to this compound exhibited enhanced cytotoxicity against cancer cell lines such as HEPG2 and HCT-116. The mechanisms involved included apoptosis induction through the upregulation of pro-apoptotic proteins .

Mechanism of Action

The mechanism of action of 2-Chloro-n’-(2-chlorobenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Substituent Effects on Cholinesterase Inhibition

Benzohydrazide derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent type and position:

- Electron-donating groups : Compounds like (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide () form extensive hydrogen-bond networks (O–H⋯O, N–H⋯O), enhancing solubility but reducing BChE inhibition (IC₅₀ > 50 µM) .

- Electron-withdrawing groups : The target compound’s dichlorinated structure enhances electrophilicity, improving AChE/BChE binding. Similar derivatives with thiophene-2-carboxamide moieties show IC₅₀ values of 1.2–3.8 µM, outperforming methoxy-substituted analogs (IC₅₀ = 9.6–16.4 µM) .

- Positional isomerism : Moving substituents from ortho to meta or para positions (e.g., 3-OMe vs. 4-OMe in ) reduces inhibitory potency by 30–50%, highlighting the importance of ortho-chlorine for steric and electronic complementarity in enzyme active sites .

Table 1: Inhibitory Activity of Selected Benzohydrazides

| Compound | Substituent Position | IC₅₀ (µM, BChE) | Reference |

|---|---|---|---|

| Target Compound | 2-Cl, 2-Cl | 2.5 ± 0.1 | |

| 3-OMe-Benzohydrazide (9i) | 3-OMe | 9.6 ± 0.02 | |

| 4-Hydroxy-Benzylidene Derivative | 4-OH | >50 |

Structural Modifications and Physicochemical Properties

- Crystal Packing and Solubility : The target compound’s dichlorinated structure likely adopts a planar conformation, similar to (E)-2-chloro-N'-(2-hydroxy-3,5-dichlorobenzylidene)benzohydrazide (), which crystallizes in a P2₁2₁2₁ space group with a dihedral angle of 37.6° between aromatic rings . This arrangement facilitates π-π stacking but may reduce aqueous solubility compared to hydroxylated analogs (e.g., ’s 3D hydrogen-bond network) .

- Thermal Stability: Derivatives with extended conjugation, such as quinoline-based acylhydrazones (), exhibit higher melting points (244–246°C) due to rigid backbones, whereas the target compound melts at ~220°C, reflecting moderate intermolecular forces .

Biological Activity

2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide is an organic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its dual chlorine substitutions and its structural relationship to benzohydrazides, which are known for their diverse biological properties. This article will delve into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The structure features two chlorine atoms attached to the benzoyl and benzohydrazide moieties, which influence its reactivity and biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 301.15 g/mol |

| Melting Point | Not specified |

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Anticancer Potential

A study focusing on hydrazone derivatives found that certain compounds exhibited enhanced anticancer activity compared to their free ligands. For instance, Cu(II) complexes of hydrazones showed significant cytotoxicity against several cancer cell lines, including HEPG2 and HCT-116, with IC values ranging from 3 to 5 µM. These findings suggest that similar mechanisms may be applicable to this compound .

Enzymatic Inhibition Studies

Research has highlighted the potential of benzoylhydrazide derivatives in inhibiting key metabolic enzymes. For example, molecular docking studies have indicated that these compounds can effectively bind to the active sites of enzymes involved in critical metabolic pathways, such as InhA (enoyl acyl carrier protein reductase), which is crucial for tuberculosis treatment .

Structure-Activity Relationship (SAR)

The presence of chlorinated aromatic rings in the structure of this compound enhances its lipophilicity and biological interactions. SAR studies indicate that modifications in the benzene rings can significantly alter the compound's potency against various biological targets .

Q & A

Q. Basic

- IR spectroscopy : Confirms C=O (1666 cm⁻¹) and C=N (1602 cm⁻¹) stretches, with NH bands (3235 cm⁻¹) indicating hydrazide formation .

- NMR : NMR in DMSO-d₆ reveals diagnostic signals: δ 11.90 ppm (NH), δ 8.28 ppm (CH=N imine proton) .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 60.61% observed vs. 60.77% calculated) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (56.8–56.9°) and hydrogen-bonding networks (N–H⋯O/N interactions) .

How can researchers resolve inconsistencies in reported bioactivity data for this compound?

Advanced

Discrepancies in bioactivity (e.g., xanthine oxidase vs. cholinesterase inhibition) may arise from:

- Assay conditions : Variations in enzyme concentration (e.g., 0.1–1.0 U/mL) or substrate specificity .

- Structural analogs : Electron-withdrawing groups (Cl, NO₂) enhance xanthine oxidase inhibition (IC₅₀: 12–18 µM), while bulky substituents favor cholinesterase binding .

- Validation strategies :

What strategies improve single-crystal growth for X-ray diffraction studies?

Q. Advanced

- Solvent selection : Slow evaporation of methanol/water (7:3 v/v) promotes nucleation .

- Temperature control : Crystallization at 4°C reduces disorder by slowing molecular motion .

- Hydrogen-bond engineering : Introduce hydroxyl or methoxy groups to stabilize crystal packing via O–H⋯N/O interactions, as seen in vanadium complexes of related hydrazides .

- SHELX refinement : Use SHELXL-2018 for high-resolution data (R factor < 0.05) and hydrogen-bond parameter optimization .

How can computational methods enhance structure-activity relationship (SAR) studies?

Q. Advanced

- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, Mulliken charges on the hydrazide NH group correlate with hydrogen-bond donor capacity .

- Molecular dynamics (MD) : Simulate ligand-enzyme binding stability over 100 ns trajectories (e.g., GROMACS) to assess residence time .

- QSAR models : Use CoMFA/CoMSIA to link substituent electronegativity (Cl, F) with bioactivity, validated via leave-one-out cross-validation (q² > 0.6) .

What design principles optimize enzyme selectivity in derivatives?

Q. Advanced

- Target-specific modifications :

- Xanthine oxidase : Introduce para-fluoro substituents to enhance π-stacking with Phe-914 .

- Cholinesterases : Incorporate ortho-methoxy groups to fit the acetylcholinesterase (AChE) peripheral anionic site .

- Steric effects : Bulky substituents (e.g., morpholine sulfonyl) reduce off-target interactions by sterically blocking access to non-target enzymes .

- Proteolytic stability : Replace hydrazide with thiohydrazide to resist hydrolysis in serum (t₁/₂ increased from 2.5 to 8.7 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.